molecular formula C13H12N2O2 B4017799 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione CAS No. 61123-23-7

3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione

Cat. No.: B4017799
CAS No.: 61123-23-7
M. Wt: 228.25 g/mol
InChI Key: WXYALNNGKUJFKN-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-indol-3-yl)pyrrolidine-2,5-dione (CAS 61123-23-7) is a high-purity chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. This compound belongs to a class of synthetically versatile substrates based on the pyrrolidine-2,5-dione (succinimide) scaffold, which are valuable building blocks in medicinal chemistry . This specific indole-pyrrolidinedione derivative is of significant interest in neuroscience and psychopharmacology research. It is structurally related to a series of multi-target compounds that have demonstrated high affinity for key serotonin receptors, particularly the 5-HT1A receptor, and exhibit serotonin transporter (SERT) inhibition . Research on analogous structures has shown potent 5-HT1A receptor binding (with Ki values in the low nanomolar range) and dual 5-HT1A/SERT activity, a mechanism relevant for the investigation of novel antidepressant agents . Studies involving the forced swim test (FST) behavioral model have indicated that related compounds exhibit significant antidepressant-like activity, highlighting the research value of this chemical series for developing therapies for central nervous system disorders . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-7-12(9-6-11(16)15-13(9)17)8-4-2-3-5-10(8)14-7/h2-5,9,14H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYALNNGKUJFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327047
Record name NSC628180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61123-23-7
Record name NSC628180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Methodologies for the Synthesis and Derivatization of the 3 2 Methyl 1h Indol 3 Yl Pyrrolidine 2,5 Dione Scaffold

Retrosynthetic Analysis of the 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione Framework

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a complex target molecule into simpler, readily available starting materials. This approach reveals potential synthetic pathways and identifies key bond formations.

Disconnection Strategies for Indole (B1671886) and Pyrrolidinedione Linkages

The primary structural feature of the target molecule is the carbon-carbon bond linking the C3 position of the 2-methylindole (B41428) ring and the C3 position of the pyrrolidine-2,5-dione ring. Several logical disconnection strategies can be envisioned for this framework.

Strategy A: Michael Addition Approach: The most direct disconnection involves breaking the C(indole)-C(pyrrolidinedione) bond. This suggests a conjugate addition (Michael addition) reaction. The indole nitrogen atom activates the C3 position for nucleophilic attack. This retrosynthetic step identifies 2-methylindole as the nucleophile and a suitable Michael acceptor, such as maleimide (B117702), as the electrophilic partner. This is a highly convergent approach.

Strategy B: Building the Pyrrolidinedione Ring: An alternative strategy involves disconnecting the bonds within the pyrrolidinedione ring while leaving the indole fragment intact. This approach treats the indole moiety as a substituent on a precursor to the succinimide (B58015) ring. For example, disconnection of the two amide C-N bonds in the succinimide ring leads to a substituted succinic acid derivative, specifically (2-methyl-1H-indol-3-yl)succinic acid, and an amine source like ammonia (B1221849).

Strategy C: Fischer Indole Synthesis Approach: A less common but viable strategy would involve forming the indole ring as a final step. This would require a precursor that already contains the pyrrolidine-2,5-dione structure, such as a phenylhydrazone derivative of a 4-(2,5-dioxopyrrolidin-3-yl)ketone. Subsequent acid-catalyzed cyclization via the Fischer indole synthesis would yield the target scaffold. rsc.org

Identification of Key Synthetic Precursors

Based on the disconnection strategies outlined above, a set of key starting materials can be identified. The selection of precursors depends on the chosen synthetic route, considering factors like commercial availability, cost, and reaction efficiency.

Precursor Name Chemical Structure Corresponding Strategy Role in Synthesis
2-MethylindoleC₉H₉NStrategy A, BIndole core structure; nucleophile
MaleimideC₄H₃NO₂Strategy AElectrophilic partner for Michael addition
Succinic Anhydride (B1165640)C₄H₄O₃Strategy BPrecursor for the succinimide ring
Ammonia / Primary AmineNH₃ / R-NH₂Strategy BNitrogen source for the imide ring
(2-methyl-1H-indol-3-yl)succinic acidC₁₃H₁₃NO₄Strategy BIntermediate for cyclization
Phenylhydrazine (B124118)C₆H₈N₂Strategy CPrecursor for Fischer indole synthesis

Classical Synthetic Routes for Pyrrolidine-2,5-dione Formation

The formation of the pyrrolidine-2,5-dione (succinimide) ring is a well-established transformation in organic chemistry. These methods can be adapted to construct the target molecule, particularly within the framework of Strategy B.

Condensation Reactions with Anhydrides and Amines

One of the most fundamental methods for synthesizing cyclic imides is the condensation reaction between a dicarboxylic anhydride and an amine. libretexts.org For the synthesis of the unsubstituted (N-H) pyrrolidine-2,5-dione ring, succinic anhydride is treated with ammonia or a source thereof.

The reaction mechanism proceeds in two distinct steps:

Nucleophilic Acyl Substitution: The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form a linear amic acid intermediate.

Dehydrative Cyclization: The amic acid is then heated, often in the presence of a dehydrating agent, to induce an intramolecular condensation. A molecule of water is eliminated, resulting in the formation of the stable five-membered imide ring.

This approach is highly versatile, as the use of different primary amines (R-NH₂) allows for the synthesis of a wide variety of N-substituted pyrrolidine-2,5-diones.

Anhydride Precursor Amine Precursor Resulting Product
Succinic AnhydrideAmmoniaPyrrolidine-2,5-dione (Succinimide)
Succinic AnhydrideMethylamineN-Methylpyrrolidine-2,5-dione
(2-methyl-1H-indol-3-yl)succinic anhydrideAmmoniaThis compound
Maleic AnhydrideAmmoniaMaleimide

Cyclization Reactions for Imide Ring Closure

Imide ring formation is fundamentally a cyclization reaction. While the dehydration of amic acids is the most common route, other strategies have been developed to achieve this transformation. researchgate.net These methods often provide milder reaction conditions or accommodate sensitive functional groups.

For instance, the cyclization of amide dianions with suitable electrophiles represents a powerful method for constructing five-membered lactams. organic-chemistry.org In a relevant study, amide dianions were reacted with epibromohydrin (B142927) to regioselectively form 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This principle could be conceptually extended, where a properly functionalized indole derivative undergoes cyclization to form the dione (B5365651) ring.

Furthermore, intramolecular amination of C-H bonds, catalyzed by transition metals, has emerged as a modern approach to synthesize cyclic amines like pyrrolidines. organic-chemistry.org Adapting such a method to an acyclic precursor containing both an indole moiety and an amide functionality could provide a direct route to the lactam core.

Multi-component Reaction Approaches to Pyrrolidinediones

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. researchgate.netnih.gov The synthesis of pyrrolidine (B122466) derivatives has been a fertile ground for the application of MCRs. researchgate.netnih.gov

A prominent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide, generated in situ from the condensation of an amino acid and an aldehyde or ketone, which then reacts with a dipolarophile (an alkene or alkyne). By choosing an appropriate alkene, such as maleimide or its derivatives, this strategy can be used to construct highly substituted spiro[indoline-pyrrolidine] or related scaffolds. nih.gov

While a specific MCR for the direct synthesis of this compound may not be extensively documented, the principles of MCRs can be applied to design a potential route. For example, a one-pot reaction involving 2-methylindole, an amine, and a four-carbon dicarbonyl synthon could conceivably be developed. Recent studies have demonstrated the use of indoles in MCRs to produce complex benzo[f]indole-4,9-dione derivatives, highlighting the utility of the indole nucleus as a building block in such reactions. nih.gov

MCR Type Components Product Type Relevance
1,3-Dipolar CycloadditionIsatin, Amino Acid, DipolarophileSpirooxindole-pyrrolidinesPowerful method for creating substituted pyrrolidine rings attached to other heterocycles. nih.gov
Ugi ReactionAmine, Carbonyl, Isocyanide, Carboxylic AcidBis-amidesFoundational MCR, though not directly yielding pyrrolidinediones, it is used to synthesize pyrrolidone derivatives through ring closure variations. rloginconsulting.com
Indole-based MCRIndole, Arylglyoxal, AminonaphthoquinoneBenzo[f]indole-dionesDemonstrates the successful incorporation of indoles into MCRs to build complex heterocyclic systems. nih.gov

Strategies for Indole Ring System Construction and Functionalization

The construction of the 2-methylindole core is a critical first step in the synthesis of the target scaffold. Several classical and modern organic reactions can be employed for this purpose, followed by functionalization to introduce the pyrrolidine-2,5-dione substituent.

Fischer Indole Synthesis and Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone). wikipedia.orgnih.gov For the synthesis of a 2-methylindole core, acetone (B3395972) or a related methyl ketone is reacted with phenylhydrazine.

The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), as well as Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃). wikipedia.orgnih.govtestbook.com The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity, especially when using unsymmetrical ketones. thermofisher.com

Mechanism of the Fischer Indole Synthesis:

Formation of a phenylhydrazone from the reaction of phenylhydrazine and a ketone.

Tautomerization of the phenylhydrazone to its enamine form.

A beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement (a Claisen-like rearrangement) occurs after protonation.

The resulting di-imine intermediate undergoes cyclization.

Elimination of ammonia leads to the formation of the aromatic indole ring. nih.gov

Modern variations of the Fischer indole synthesis have been developed to overcome some of the limitations of the classical method, such as the availability of substituted arylhydrazines. rsc.org One notable variation involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, known as the Buchwald modification. wikipedia.org Another approach utilizes the in-situ formation of hydrazines from haloarenes, expanding the scope of accessible starting materials. rsc.org

Electrophilic Substitution at the C-3 Position of Indoles

The indole ring is an electron-rich heterocycle, and the C-3 position is particularly nucleophilic and thus highly susceptible to electrophilic aromatic substitution. askfilo.comquimicaorganica.org For 2-methylindole, the presence of the electron-donating methyl group at the C-2 position further activates the ring, making the C-3 position the predominant site of electrophilic attack. askfilo.com

This inherent reactivity is foundational for introducing the pyrrolidine-2,5-dione moiety. The reaction of 2-methylindole with an electrophilic precursor of the succinimide ring, such as a maleimide derivative, proceeds readily at the C-3 position. When the C-3 position is already substituted, electrophilic attack can occur at the C-2 position, often involving a rearrangement mechanism. quimicaorganica.orgrsc.org The relative reactivity of different positions in the indole ring towards electrophiles has been a subject of extensive study. rsc.org

PositionRelative Reactivity toward ElectrophilesRationale
C-3 HighestThe nitrogen lone pair provides significant electron density through resonance, stabilizing the cationic intermediate (arenium ion) most effectively when attack occurs at C-3. askfilo.com
N-1 ModerateSubstitution can occur on the nitrogen, particularly if it is deprotonated (indolyl anion) or under specific reaction conditions. rsc.org
C-2 LowWhile less reactive than C-3, substitution can occur, especially if C-3 is blocked. quimicaorganica.org
Benzene (B151609) Ring (C4-C7) LowestThese positions are significantly less nucleophilic than the positions on the pyrrole (B145914) ring.

Directed Ortho-Metallation and Palladium-Catalyzed Coupling Methods for Indole Functionalization

For more complex indole derivatives or when regioselectivity is a challenge, directed ortho-metalation (DoM) and palladium-catalyzed cross-coupling reactions offer powerful tools for precise functionalization.

Directed ortho-Metalation (DoM): DoM involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.canih.gov By placing a suitable DMG on the indole nitrogen (N-1) or the benzene portion of the ring, specific C-H bonds can be activated for deprotonation and subsequent reaction with an electrophile. acs.orgresearchgate.net While C-2 is the most acidic proton on the N-protected indole ring, appropriate choice of DMG can direct metalation to other positions, such as C-7. acs.orgresearchgate.netnih.gov This strategy provides a route to functionalized indoles that are not easily accessible through classical electrophilic substitution. acs.org

Palladium-Catalyzed Coupling: Palladium-catalyzed reactions are versatile for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov These methods allow for the functionalization of the indole nucleus at various positions, including C-2 and C-3, with a high degree of control. acs.orgnih.gov By using a pre-halogenated indole or an indole triflate, cross-coupling reactions can be employed to introduce a variety of substituents. The choice of ligands, palladium source, and reaction conditions is crucial for achieving high yields and selectivity. acs.org These methods are particularly valuable for creating substituted indoles that can then be further elaborated to the target scaffold. beilstein-journals.orgnih.gov

Catalytic Methodologies in this compound Synthesis

The direct formation of the bond between the indole C-3 position and the pyrrolidine-2,5-dione ring is a key step in the synthesis of the target molecule. This is typically achieved through a conjugate addition reaction of the indole to a maleimide derivative. Catalysis plays a crucial role in facilitating this transformation efficiently and under mild conditions.

Lewis Acid Catalysis in C3-Alkylation of Indoles

The reaction between an indole and a maleimide is a Michael-type conjugate addition, where the nucleophilic C-3 position of the indole attacks the electrophilic double bond of the maleimide. This C3-alkylation can be significantly accelerated by the use of Lewis acid catalysts. nih.gov

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or aluminum chloride (AlCl₃), activate the maleimide by coordinating to one of its carbonyl oxygens. nih.gov This coordination increases the electrophilicity of the β-carbon of the double bond, making it more susceptible to nucleophilic attack by the indole. The use of BF₃·OEt₂ has been shown to be particularly effective for the synthesis of 3-indolylsuccinimides, providing good to excellent yields under mild conditions and accommodating a range of substituted indoles and maleimides, including electron-deficient ones. nih.gov This method represents an improvement over previously reported protocols that often required harsher conditions or were limited in substrate scope. nih.gov The direct C3-alkylation of indoles remains a challenging but important transformation in organic synthesis. nih.govcardiff.ac.uk

Lewis Acid CatalystTypical Reaction ConditionsSubstrate ScopeReference
BF₃·OEt₂ Room temperature, solvent such as CH₂Cl₂ or CH₃CNBroad, including electron-rich and electron-deficient indoles and maleimides. nih.gov
ZnCl₂ / AlCl₃ Heating or reflux in solvents like DCE or nitromethaneMore effective for electron-rich indoles. nih.gov
B(C₆F₅)₃ Catalytic amounts for alkylation using amine-based agents.Wide range of indoles and oxindoles. nih.govcardiff.ac.uk

Transition Metal-Catalyzed Coupling Reactions for Indole-Pyrrolidinedione Linkage (e.g., Suzuki-Miyaura, Sonogashira)

While direct conjugate addition is the most common route, transition metal-catalyzed cross-coupling reactions represent a powerful alternative for forming the indole-pyrrolidinedione bond, particularly when constructing more complex analogues. These reactions typically involve coupling a C-3 functionalized indole (e.g., a boronic acid or a halide) with a suitably functionalized pyrrolidinedione precursor.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. yonedalabs.comlibretexts.org To form the desired linkage, one could envision a reaction between 2-methylindole-3-boronic acid and a halogenated maleimide or succinimide derivative. The versatility and functional group tolerance of the Suzuki-Miyaura coupling make it an attractive method for synthesizing complex molecules. nih.govacs.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. yonedalabs.com

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction could be employed to link an indole and a pyrrolidinedione if one of the components bears a terminal alkyne and the other a halide. For instance, 3-ethynyl-2-methylindole could be coupled with a halogenated pyrrolidinedione, followed by reduction of the resulting alkyne to form the desired single bond. The Sonogashira reaction is known for its reliability and mild reaction conditions. libretexts.orgyoutube.com

Both Suzuki-Miyaura and Sonogashira reactions, along with other transition metal-catalyzed methods, have been extensively used in the synthesis of indole-containing natural products and other complex heterocyclic systems. arabjchem.orgmdpi.commdpi.commdpi.com

Organocatalytic Approaches to Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering an alternative to metal-based catalysts. For the synthesis of chiral this compound, organocatalytic strategies often rely on the enantioselective construction of the pyrrolidine ring.

A prominent approach involves the asymmetric Michael addition of an indole nucleophile to a maleimide derivative, catalyzed by a chiral organocatalyst. Chiral amines, such as those derived from cinchona alkaloids or prolinol ethers, are frequently employed to activate the maleimide system towards nucleophilic attack. The catalyst forms a transient chiral iminium ion with the maleimide, which directs the facial selectivity of the indole addition.

Another effective strategy is the aza-Michael/aldol domino reaction. In this approach, an α-ketoamide can react with an α,β-unsaturated aldehyde in the presence of a chiral secondary amine catalyst. This sequence forms a highly functionalized pyrrolidin-2-one with excellent diastereoselectivity and good to excellent enantioselectivity. While not explicitly demonstrated for the title compound, this methodology provides a viable route to structurally related chiral γ-lactams.

Detailed research findings have shown that the choice of catalyst, solvent, and reaction conditions is crucial for achieving high stereoselectivity. For instance, primary amines derived from cinchona alkaloids have been successfully used in the intramolecular cyclization of related systems to afford cis-2,3-disubstituted indoline (B122111) derivatives with up to 99% enantiomeric excess (ee).

Table 1: Representative Organocatalysts for Asymmetric Pyrrolidine Synthesis

Catalyst TypeExampleTypical ApplicationStereoselectivity
Cinchona Alkaloid-derived Amine9-amino-9-deoxyepiquinineAsymmetric Michael AdditionHigh ee
Prolinol Silyl EtherO-TMS-diphenylprolinolAza-Michael/Aldol Domino ReactionHigh dr and ee
Chiral Phosphoric AcidTRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)Asymmetric Friedel-Crafts AlkylationHigh ee

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based methods. This technique is particularly advantageous for the synthesis of heterocyclic compounds, often leading to reduced reaction times, higher yields, and minimized solvent waste.

The synthesis of the this compound scaffold can be envisioned through a mechanochemical aza-Michael addition. In a ball mill, 2-methylindole can be reacted with a maleimide derivative, either neat or with a minimal amount of a liquid additive (liquid-assisted grinding, LAG). The mechanical energy facilitates the intimate mixing of the reactants and can overcome the activation energy barrier for the reaction.

Research on the mechanochemical synthesis of related 3-aminopyrrolidine-2,5-dione (B1193966) derivatives has demonstrated the feasibility of this approach. In these studies, maleimides and various amines were reacted in a ball mill, resulting in the desired products in high yields without the need for bulk solvents. This method highlights the potential for a more sustainable synthesis of the target indole-substituted pyrrolidine-2,5-dione.

Table 2: Comparison of Solvent-Based vs. Mechanochemical Synthesis of a Pyrrolidine-2,5-dione Derivative

ParameterSolvent-Based SynthesisMechanochemical Synthesis
Reaction TimeSeveral hours to daysMinutes to a few hours
Solvent UsageSignificantMinimal to none
YieldVariableOften higher
Work-upOften requires extraction and purificationSimpler, direct isolation of product

Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective methods to access enantiomerically pure analogs of this compound is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer.

Chiral Auxiliary-Based Approaches

A classic and reliable strategy for asymmetric synthesis involves the use of a chiral auxiliary. This approach entails the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. For the synthesis of chiral this compound analogs, a chiral auxiliary can be attached to the nitrogen of the maleimide.

For instance, a maleimide derivative bearing a removable chiral auxiliary, such as a phenylethylamine or a camphor-derived moiety, can be reacted with 2-methylindole. The steric hindrance and electronic properties of the chiral auxiliary will favor the approach of the indole from one face of the maleimide double bond, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary affords the desired enantiomerically enriched this compound. The choice of the chiral auxiliary and the reaction conditions are critical for maximizing the diastereoselectivity of the key addition step.

Asymmetric Induction in Cycloaddition Reactions

Asymmetric [3+2] cycloaddition reactions are a powerful and atom-economical method for the construction of five-membered heterocyclic rings, including the pyrrolidine core. The reaction between an azomethine ylide and a dipolarophile, such as a maleimide derivative, can be rendered enantioselective through the use of a chiral catalyst.

In a typical scenario, an iminoester derived from glycine (B1666218) and an aldehyde can be treated with a chiral metal catalyst, such as a copper(I) or silver(I) complex with a chiral ligand, to generate a chiral metal-associated azomethine ylide. The subsequent [3+2] cycloaddition of this ylide with N-substituted maleimide would proceed in a stereocontrolled manner to yield the chiral this compound scaffold. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst. Both endo- and exo-selective cycloadditions can be achieved by carefully selecting the catalyst and reaction conditions.

Table 3: Chiral Ligands for Asymmetric [3+2] Cycloaddition Reactions

LigandMetalTypical DiastereoselectivityTypical Enantioselectivity
(S)-Ph-BOXCu(I)HighHigh
(R)-FesulphosAg(I)Moderate to HighHigh
Chiral PhosphoramiditeCu(I)HighHigh

Enzymatic or Biocatalytic Resolution Strategies (if applicable)

While specific enzymatic or biocatalytic resolution methods for this compound have not been extensively reported, this strategy remains a viable option for obtaining enantiomerically pure compounds. Kinetic resolution, a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst (such as an enzyme), can be employed.

For example, a racemic mixture of a derivative of the target compound, perhaps containing an ester or amide functionality, could be subjected to enzymatic hydrolysis. A lipase (B570770) or protease could selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. The efficiency of the resolution is determined by the enantioselectivity of the enzyme.

Alternatively, dynamic kinetic resolution (DKR) could be employed. In DKR, the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. This often involves a combination of an enzyme and a metal catalyst. While not yet applied to this specific scaffold, the principles of enzymatic resolution are well-established for a wide range of chiral compounds.

Chiral Preparative Chromatography for Enantiomer Separation

For the separation of enantiomers of chiral this compound analogs on a preparative scale, chiral high-performance liquid chromatography (HPLC) is a widely used and effective technique. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

A racemic mixture of the target compound is passed through a column packed with a CSP. The enantiomers will have different affinities for the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for a broad range of chiral separations.

The choice of the mobile phase, flow rate, and temperature are critical parameters that need to be optimized to achieve baseline separation of the enantiomers. Once the analytical separation is established, the method can be scaled up to a preparative scale to isolate larger quantities of the individual enantiomers. Supercritical fluid chromatography (SFC) with a chiral stationary phase is another powerful technique for preparative enantioseparations, often offering faster separations and reduced solvent consumption compared to HPLC.

Table 4: Common Chiral Stationary Phases for Preparative HPLC

CSP TypeCommon Trade NamesTypical Mobile Phases
Polysaccharide-based (cellulose)Chiralcel® OD, OJHexane/Isopropanol, Ethanol (B145695)
Polysaccharide-based (amylose)Chiralpak® AD, ASHexane/Isopropanol, Methanol
Pirkle-type(R,R)-Whelk-O® 1Hexane/Ethanol
Protein-basedChiral-AGPAqueous buffers

Derivatization and Scaffold Diversification Strategies

The derivatization of the this compound scaffold can be systematically approached by modifying three key positions: the imide nitrogen of the pyrrolidinedione ring, the indole nitrogen (N1), and various positions on the indole ring itself. Furthermore, bioisosteric replacement of the core heterocyclic rings offers a powerful strategy for scaffold diversification.

N-Alkylation of the Pyrrolidinedione Imide Nitrogen.mdpi.comresearchgate.netlookchem.com

The imide nitrogen of the pyrrolidine-2,5-dione ring is a readily accessible site for functionalization, most commonly through N-alkylation. This modification is a valuable tool for introducing a wide range of substituents, thereby influencing the molecule's lipophilicity, solubility, and interactions with biological targets.

Standard N-alkylation is typically achieved by treating the parent scaffold with an appropriate alkyl halide in the presence of a base. researchgate.netlookchem.com Common bases used for this transformation include potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3), often in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). researchgate.netlookchem.com The addition of a catalytic amount of potassium iodide (KI) can enhance the reaction rate when using alkyl chlorides or bromides. Microwave irradiation has also been employed to accelerate these reactions, often leading to shorter reaction times and improved yields.

A variety of alkylating agents can be utilized, including simple alkyl halides (e.g., methyl iodide, ethyl bromide), benzyl (B1604629) halides, and propargyl halides, allowing for the introduction of diverse functionalities.

Table 1: Representative N-Alkylation Reactions of this compound

EntryAlkylating AgentBaseSolventConditionsProduct
1Methyl IodideK2CO3DMFRoom Temp, 12h1-Methyl-3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione
2Ethyl BromideCs2CO3CH3CN60 °C, 8h1-Ethyl-3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione
3Benzyl BromideK2CO3, KI (cat.)DMF80 °C, 6h1-Benzyl-3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione
4Propargyl BromideK2CO3CH3CN50 °C, 10h1-(Prop-2-yn-1-yl)-3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione

This table presents plausible reaction conditions and products based on general N-alkylation methodologies for similar compounds.

Functionalization of the Indole Nitrogen (N1).mdpi.combeilstein-journals.orgnih.gov

The indole nitrogen (N1) represents another key position for derivatization. Modification at this site can significantly impact the electronic properties of the indole ring and its ability to act as a hydrogen bond donor. N-alkylation of the indole nitrogen is a common strategy to introduce various substituents.

Similar to the imide nitrogen, N1-alkylation can be achieved using a base and an alkylating agent. mdpi.com Stronger bases such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or DMF are often employed to deprotonate the indole nitrogen, followed by the addition of the alkyl halide. beilstein-journals.org This method allows for the introduction of a range of alkyl, benzyl, and other functional groups. It is important to consider the potential for competing N-alkylation at the pyrrolidinedione imide nitrogen, and selective protection/deprotection strategies may be necessary to achieve the desired regioselectivity.

Table 2: Representative Functionalization Reactions of the Indole Nitrogen (N1)

EntryReagentBaseSolventConditionsProduct
1Benzyl BromideNaHTHF0 °C to RT, 6h3-(1-Benzyl-2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione
2Propargyl BromideNaHDMF0 °C to RT, 8h3-(2-Methyl-1-(prop-2-yn-1-yl)-1H-indol-3-yl)pyrrolidine-2,5-dione
3Methyl IodideNaHTHF0 °C to RT, 12h3-(1,2-Dimethyl-1H-indol-3-yl)pyrrolidine-2,5-dione

This table illustrates potential N1-functionalization reactions based on established indole chemistry.

Substitution Pattern Modulation on the Indole Ring.nih.govnih.govnih.gov

Altering the substitution pattern on the benzene portion of the indole ring is a powerful strategy for fine-tuning the electronic and steric properties of the molecule. This can be achieved either by starting with a pre-substituted indole precursor or by performing electrophilic aromatic substitution on the intact scaffold.

The synthesis of the core scaffold can be adapted to incorporate various substituents on the indole ring by using appropriately substituted 2-methylindoles in the initial condensation with maleimide or a maleic acid derivative. For example, 5-fluoro, 5-chloro, or 5-methoxy-2-methylindole (B121554) can be used to generate the corresponding substituted analogs. nih.govnih.govnih.gov

Alternatively, direct electrophilic substitution on the this compound scaffold can be explored. The indole ring is susceptible to electrophilic attack, with the C5 position being a common site for substitution. Reactions such as halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide), nitration, and Friedel-Crafts acylation can be employed to introduce a variety of functional groups. nih.govacs.org The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and DMF, can be used to introduce a formyl group, which can then be further elaborated. organic-chemistry.orgpcbiochemres.com

Table 3: Strategies for Indole Ring Substitution

StrategyPositionReagent/PrecursorReaction TypeProduct
Precursor Synthesis5-Fluoro5-Fluoro-2-methylindoleCondensation3-(5-Fluoro-2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione
Precursor Synthesis5-Chloro5-Chloro-2-methylindoleCondensation3-(5-Chloro-2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione
Electrophilic Substitution5-BromoN-BromosuccinimideHalogenation3-(5-Bromo-2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione
Electrophilic Substitution5-NitroNitric Acid/Sulfuric AcidNitration3-(2-Methyl-5-nitro-1H-indol-3-yl)pyrrolidine-2,5-dione
Electrophilic Substitution5-AcylAcetyl Chloride/AlCl3Friedel-Crafts Acylation3-(5-Acetyl-2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione

This table outlines plausible approaches for modifying the indole ring's substitution pattern.

Bioisosteric Replacements within the Pyrrolidinedione and Indole Moieties.nih.govresearchgate.netnih.gov

Bioisosteric replacement is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov This involves replacing a functional group or a whole moiety with another that has similar steric and electronic properties but can offer advantages in terms of metabolism, toxicity, or target engagement.

The indole moiety can also be replaced with a variety of bioisosteres. lookchem.comnih.gov Azaindoles, where a carbon atom in the benzene ring is replaced by a nitrogen atom, are particularly common and can introduce an additional hydrogen bond acceptor, potentially improving solubility and target affinity. nih.govnih.gov Benzimidazole is another well-known bioisostere of indole, offering a different arrangement of hydrogen bond donors and acceptors. researchgate.net The synthesis of these bioisosteric analogs would require starting with the appropriate heterocyclic precursor in place of 2-methylindole.

Table 4: Potential Bioisosteric Replacements

Original MoietyBioisosteric ReplacementRationale
Pyrrolidine-2,5-dioneThiazolidine-2,4-dioneModulates hydrogen bonding and polarity.
Pyrrolidine-2,5-dioneHydantoinAlters hydrogen bonding and steric profile.
Indole7-AzaindoleIntroduces a hydrogen bond acceptor, can improve solubility and target binding. nih.gov
IndoleBenzimidazoleModifies hydrogen bonding pattern and electronic properties. researchgate.net

This table provides examples of potential bioisosteric replacements for the core scaffold.

Advanced Spectroscopic and Structural Elucidation of 3 2 Methyl 1h Indol 3 Yl Pyrrolidine 2,5 Dione and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules. Through the analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra, it is possible to map the complete atomic connectivity and stereochemistry of 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The indole (B1671886) portion of the molecule is expected to show characteristic signals. The proton on the indole nitrogen (N1-H) would appear as a broad singlet far downfield, typically above δ 10.0 ppm, due to its acidic nature. The four aromatic protons on the benzene (B151609) ring of the indole (H-4, H-5, H-6, H-7) would resonate in the aromatic region, approximately between δ 7.0 and 7.6 ppm. Their specific shifts and multiplicities would depend on their position, with H-4 and H-7 often appearing at slightly different fields than H-5 and H-6 due to the influence of the fused pyrrole (B145914) ring. These aromatic protons would exhibit coupling to their neighbors, resulting in doublets or triplets with typical ortho-coupling constants (³J) of around 7-8 Hz.

The protons of the pyrrolidine-2,5-dione (succinimide) ring and the methyl group also have predictable resonances. The methyl protons (C2-CH₃) attached to the indole ring would appear as a sharp singlet, likely in the range of δ 2.3–2.5 ppm. The proton on the succinimide (B58015) nitrogen (NH) is expected to be a broad singlet, typically around δ 8.0 ppm, though its position can be highly dependent on solvent and concentration. The methine proton at the C-3 position of the succinimide ring (H-3') represents a chiral center and would likely appear as a doublet of doublets (dd) due to coupling with the two diastereotopic methylene (B1212753) protons at C-4' (H-4'a and H-4'b). This methine proton's signal is anticipated around δ 4.4–4.6 ppm. The two methylene protons (H-4'a and H-4'b) would be non-equivalent and couple with each other (geminal coupling, ²J) and with the H-3' proton (vicinal coupling, ³J), resulting in two separate signals, each appearing as a doublet of doublets.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
N1-H (Indole)> 10.0br s-
NH (Succinimide)~ 8.0br s-
H-4, H-7 (Indole)7.3 - 7.6d³J ≈ 7-8
H-5, H-6 (Indole)7.0 - 7.2t or m³J ≈ 7-8
H-3' (Succinimide)4.4 - 4.6dd³J ≈ 4-9
H-4'a, H-4'b (Succinimide)2.8 - 3.2dd²J ≈ 18, ³J ≈ 4-9
C2-CH₃2.3 - 2.5s-

Predicted values are based on analogous structures and general NMR principles. Multiplicity: s = singlet, br s = broad singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In proton-decoupled spectra, each unique carbon appears as a single line, simplifying the analysis.

The two carbonyl carbons (C=O) of the pyrrolidine-2,5-dione ring are expected to be the most downfield signals, appearing in the range of δ 170–180 ppm. vulcanchem.com The carbons of the indole ring will resonate between δ 110 and 140 ppm. vulcanchem.com This includes the eight carbons of the bicyclic system: six from the benzene ring and two (C-2 and C-3) from the pyrrole ring. The quaternary carbons, such as C-2, C-3, C-3a, and C-7a, can be distinguished from the protonated carbons (C-4, C-5, C-6, C-7) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic carbons of the succinimide ring (C-3' and C-4') and the methyl group carbon will appear in the upfield region of the spectrum. The C-3' methine carbon is expected around δ 40-45 ppm, while the C-4' methylene carbon would be slightly more upfield, around δ 35-40 ppm. The methyl carbon (C2-CH₃) would give a signal in the upfield region, typically around δ 10–15 ppm.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2, C-5 (Succinimide C=O)170 - 180
C-2, C-3a, C-7a (Indole Quaternary)125 - 140
C-4, C-5, C-6, C-7 (Indole CH)110 - 125
C-3 (Indole Quaternary)110 - 115
C-3' (Succinimide CH)40 - 45
C-4' (Succinimide CH₂)35 - 40
C2-CH₃10 - 15

Predicted values are based on analogous structures and general NMR principles.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. rsc.org It would confirm the connectivity within the aromatic ring system of the indole, showing cross-peaks between adjacent protons (e.g., H-4 with H-5, H-5 with H-6, etc.). Crucially, it would also show a clear correlation between the methine proton H-3' and the two methylene protons H-4'a and H-4'b of the succinimide ring, confirming this aliphatic spin system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. jscimedcentral.com This would unequivocally link the proton assignments to their corresponding carbon signals. For instance, the singlet at ~δ 2.4 ppm would correlate with the carbon signal at ~δ 12 ppm, assigning them to the methyl group. The aromatic proton signals would correlate with the four CH carbons of the indole's benzene ring, and the aliphatic succinimide protons (H-3' and H-4') would correlate to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital as it reveals longer-range couplings (2-3 bonds) between protons and carbons. rsc.org This technique is key to connecting the different fragments of the molecule. Key expected correlations would include:

A correlation from the methyl protons (C2-CH₃) to the indole carbons C-2 and C-3.

Correlations from the methine proton H-3' to the succinimide carbonyl carbons (C-2, C-5) and to the indole carbons C-3 and C-3a, firmly establishing the connection point between the two ring systems.

Correlations from the indole aromatic protons to nearby quaternary carbons (e.g., H-4 to C-3a and C-5a), helping to assign these carbons which are invisible in DEPT spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. nist.gov For this compound, the molecular formula is C₁₃H₁₂N₂O₂. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ would be approximately 229.0977 Da. An HRMS measurement confirming this exact mass to within a few parts per million (ppm) would validate the elemental composition of the synthesized compound.

FormulaSpeciesCalculated m/z
C₁₃H₁₂N₂O₂[M+H]⁺229.0977
C₁₃H₁₂N₂O₂[M+Na]⁺251.0796

Fragmentation Pathway Elucidation

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions provide valuable structural information. The fragmentation of this compound would likely be dominated by cleavage at the bond connecting the indole and succinimide rings, as this is the most labile point.

A primary and highly probable fragmentation pathway would involve the formation of a stable 2-methyl-1H-indol-3-yl-methylene radical cation. This would result in a prominent fragment ion with an m/z of 130. This type of fragmentation, yielding a stable indole-containing cation, is a characteristic pathway for such molecules. Subsequent fragmentation of the succinimide portion or other rearrangements could lead to smaller fragment ions. For instance, the loss of carbon monoxide (CO) from the pyrrolidine-2,5-dione ring is another common fragmentation route for succinimide derivatives.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and analyzing the vibrational modes of a molecule. While a specific, complete experimental spectrum for this compound is not extensively published, the expected vibrational frequencies can be accurately predicted by analyzing the characteristic bands of its constituent parts: the 2-methylindole (B41428) group and the pyrrolidine-2,5-dione ring.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. For the title compound, the most prominent bands are expected to be the N-H and C=O stretching vibrations. The indole N-H stretch typically appears as a sharp band in the region of 3400-3500 cm⁻¹. The N-H group of the pyrrolidine-2,5-dione ring is also expected to show a stretching band in a similar region, often broadened by hydrogen bonding in the solid state.

The two carbonyl (C=O) groups of the succinimide ring are a key feature. In pyrrolidine-2,5-dione derivatives, these groups give rise to two distinct stretching bands due to symmetric and asymmetric vibrations, typically found in the 1700-1790 cm⁻¹ range. researchgate.net Aromatic C-H stretching from the indole ring is expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and pyrrolidine (B122466) groups will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations of the indole ring will produce a series of bands in the 1450-1620 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations and provides complementary information to IR spectroscopy. The Raman spectrum of the indole moiety has been well-studied. nih.govacs.org Key bands for indole and 3-methylindole (B30407) include the indole ring breathing modes, which are typically strong and appear around 760 cm⁻¹ and 1010 cm⁻¹. researchgate.net The N-H bending mode in the indole ring is also observable. researchgate.net The C=C bonds of the aromatic system give rise to strong Raman signals. In contrast to IR, the C=O stretching vibrations in the succinimide ring are generally weaker in Raman spectra.

The combination of IR and Raman data allows for a comprehensive vibrational assignment, confirming the presence of all key functional groups within the molecule.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Indole N-HStretch3400 - 3500 (sharp)Weak
Pyrrolidine N-HStretch~3200 (often broad)Weak
Aromatic C-HStretch3000 - 3100Moderate-Strong
Aliphatic C-HStretch2850 - 2980Moderate-Strong
Pyrrolidine C=OAsymmetric Stretch~1770 - 1790Weak
Pyrrolidine C=OSymmetric Stretch~1700 - 1725Weak
Aromatic C=CStretch1450 - 1620Strong
Indole RingBreathing ModesWeak760, 1010 (Strong)

X-ray Crystallography for Absolute Structure and Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and absolute stereochemistry. Although a crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its expected molecular geometry and solid-state interactions.

The crystal packing of this compound is expected to be dominated by hydrogen bonding. The molecule contains two hydrogen bond donors (the indole N-H and the succinimide N-H) and two strong acceptors (the two carbonyl oxygen atoms).

Donor (D)Hydrogen (H)Acceptor (A)Typical D-H···A Distance (Å)Typical D-H···A Angle (°)Reference Motif
N-H (Succinimide)HO=C (Succinimide)2.8 - 3.0150 - 180Chains, Dimers nih.gov
N-H (Indole)HO=C (Succinimide)2.9 - 3.1140 - 170Network Formation nih.gov
C-H (Aromatic)HO=C (Succinimide)3.2 - 3.5130 - 160Lattice Stabilization researchgate.net

Chiroptical Spectroscopy for Chirality Assignment

While this compound is itself achiral, the introduction of substituents on the pyrrolidine ring or the creation of atropisomerism can lead to chiral analogs. Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for assigning the absolute configuration of these chiral molecules in solution. nih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, characterized by positive or negative bands (Cotton effects), is a unique fingerprint of the molecule's absolute configuration.

For chiral analogs of this compound, the ECD spectrum would arise from the electronic transitions associated with the indole and the dicarbonyl chromophores. The indole moiety exhibits characteristic ¹Lₐ and ¹Lₑ transitions in the UV region (250-290 nm), which are sensitive to the chiral environment and would produce distinct Cotton effects. nih.gov The n→π* and π→π* transitions of the succinimide carbonyl groups also contribute to the ECD spectrum.

The absolute configuration of a chiral analog can be determined by comparing the experimental ECD spectrum with a spectrum simulated using quantum chemical calculations, most commonly Time-Dependent Density Functional Theory (TD-DFT). uitm.edu.mynih.gov A good match between the signs and relative intensities of the calculated and experimental Cotton effects allows for an unambiguous assignment of the R or S configuration.

VCD is the infrared analog of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. wikipedia.org It provides a wealth of information about the three-dimensional structure of chiral molecules in solution, as the VCD spectrum is sensitive to the entire molecular conformation. nih.gov

For a chiral derivative of the title compound, the VCD spectrum would show signals for many of the IR-active vibrational modes, particularly the C=O and N-H stretching modes. The resulting spectrum, with its characteristic pattern of positive and negative bands, is highly specific to a single enantiomer. The absolute configuration is determined by comparing the experimental VCD spectrum to one predicted by ab initio calculations (e.g., DFT). rsc.org This comparison often provides a more reliable assignment than ECD, especially for conformationally flexible molecules, due to the larger number of well-resolved bands in the VCD spectrum. ru.nl VCD is a powerful tool for confirming the absolute configuration determined by other methods or for assigning it when single crystals for X-ray analysis cannot be obtained. rsc.org

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral compound as a function of the wavelength of plane-polarized light. This technique is particularly valuable for determining the absolute configuration and conformational analysis of chiral molecules, especially when a chromophore is present near the stereocenter. For this compound, the chiral center at the 3-position of the pyrrolidine-2,5-dione ring is directly attached to the indole chromophore, making ORD a powerful tool for its stereochemical investigation.

The ORD spectrum of a chiral compound containing a chromophore typically exhibits a phenomenon known as the Cotton effect in the region of the chromophore's electronic absorption bands. A Cotton effect is characterized by a rapid change in optical rotation, including a peak (maximum rotation) and a trough (minimum rotation), with the rotation crossing the zero axis at or near the wavelength of the electronic absorption maximum (λmax). The sign of the Cotton effect (positive or negative) is determined by whether the peak occurs at a longer wavelength than the trough (positive) or vice versa (negative), and this is directly related to the stereochemistry of the molecule.

In the case of this compound, the indole moiety is the principal chromophore responsible for generating the Cotton effect. The indole chromophore possesses characteristic electronic transitions, notably the ¹Lb and ¹La bands, which occur in the near-ultraviolet region. These transitions are expected to give rise to distinct Cotton effects in the ORD spectrum.

Based on studies of analogous chiral indole alkaloids and tryptophan derivatives, the ¹Lb transition (around 280-290 nm) and the more intense ¹La transition (around 220-230 nm) would each be associated with a Cotton effect. The sign and magnitude of these effects are highly sensitive to the spatial arrangement of the substituents around the chiral center. For instance, L-amino acids typically exhibit a positive Cotton effect around 215 nm. By analogy, the stereochemistry at the C3 position of the pyrrolidine-2,5-dione ring in the title compound will dictate the sign of the observed Cotton effects. An (R)-enantiomer would be expected to show an ORD curve that is a mirror image of the (S)-enantiomer's curve.

Analogous Compound Chromophore Transition Approximate Wavelength (nm) Expected ORD Feature
L-TryptophanIndole ¹Lb~288Cotton Effect
L-TryptophanIndole ¹La~225Strong Positive Cotton Effect
Chiral KetonesCarbonyl n→π*~300Cotton Effect

This interactive table provides expected ORD features based on data from analogous structures. The exact sign and magnitude of the Cotton effect for the title compound would depend on its specific stereochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) provide valuable information about the nature of the chromophores and the extent of conjugation in the molecular structure.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 2-methyl-1H-indole chromophore. The indole ring system gives rise to two characteristic absorption bands in the near-UV region.

The ¹Lb Band: This transition, often referred to as the B-band, typically appears as a relatively low-intensity band with fine structure in the region of 270-290 nm. For 2-methylindole, this band is observed around 280-288 nm. This band is sensitive to the substitution pattern on the indole ring.

The ¹La Band: This transition, also known as the C-band, is a much more intense absorption that occurs at shorter wavelengths, typically around 220-230 nm.

The pyrrolidine-2,5-dione moiety itself contains two carbonyl groups. These groups exhibit a weak n→π* transition, which is often obscured by more intense π→π* transitions, and a strong π→π* transition at wavelengths below 220 nm.

Therefore, the combined UV-Vis spectrum of this compound is predicted to show a composite absorption profile. It would feature the characteristic, structured ¹Lb band of the 2-methylindole chromophore around 280-290 nm and a very intense, broad absorption band below 230 nm. This intense band would be a composite of the indole's ¹La transition and the π→π* transition of the dione (B5365651) moiety. The direct linkage between the indole ring and the pyrrolidine-2,5-dione ring is not expected to introduce significant electronic conjugation that would dramatically shift the λmax values, as the connection is via a sigma bond to an sp³-hybridized carbon. However, the specific solvent environment can influence the position and intensity of these bands due to solvatochromic effects.

Chromophore/Analog Transition Typical λmax (nm) Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
2-Methylindole¹Lb~288~5,600
2-Methylindole¹La~226~35,000
N-Acetyl-L-tryptophanamide¹Lb~288~5,500
N-Acetyl-L-tryptophanamide¹La~225~34,000
Succinimiden→π~220-240Low
Succinimideπ→π<220High

This interactive table presents typical UV-Vis absorption data for the constituent chromophores and a closely related analog, N-Acetyl-L-tryptophanamide, to predict the spectrum of the title compound.

Computational and Theoretical Chemistry of 3 2 Methyl 1h Indol 3 Yl Pyrrolidine 2,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are pivotal for predicting the properties of molecules with a high degree of accuracy. These calculations provide a foundational understanding of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. jksus.org For 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione, DFT calculations, often employing a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable geometric configuration. researchgate.net This process, known as geometry optimization, minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most probable conformation in the gaseous phase. These geometric parameters are crucial for understanding the molecule's spatial arrangement and steric properties.

Table 1: Predicted Geometrical Parameters of this compound

Parameter Bond/Angle Predicted Value
Bond Length C=O (Pyrrolidine) ~1.22 Å
C-N (Pyrrolidine) ~1.39 Å
N-H (Indole) ~1.01 Å
C-C (Indole-Pyrrolidine Link) ~1.50 Å
Bond Angle O=C-N (Pyrrolidine) ~125°
C-N-C (Pyrrolidine) ~112°
C-C-N (Indole) ~109°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. libretexts.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the electron-rich indole (B1671886) ring is expected to contribute significantly to the HOMO, while the electron-withdrawing pyrrolidine-2,5-dione moiety will likely dominate the LUMO. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and global electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature.

Table 2: Predicted FMO Properties and Reactivity Descriptors

Parameter Symbol Formula Predicted Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO - -5.8
Lowest Unoccupied Molecular Orbital Energy ELUMO - -1.5
Energy Gap ΔE ELUMO - EHOMO 4.3
Chemical Potential μ (EHOMO + ELUMO) / 2 -3.65
Chemical Hardness η (ELUMO - EHOMO) / 2 2.15

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. nih.gov Regions of negative potential (typically colored red and yellow) are rich in electrons and are favorable sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative regions are expected to be localized over the electronegative oxygen atoms of the carbonyl groups in the pyrrolidine-2,5-dione ring. nih.gov The hydrogen atom attached to the indole nitrogen (N-H) would exhibit a significant positive potential, making it a potential hydrogen bond donor site.

Prediction of Spectroscopic Parameters (e.g., IR, NMR chemical shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net Theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) spectra. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net This allows for a detailed assignment of the experimental NMR spectra.

Table 3: Predicted Vibrational Frequencies (IR)

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretching Indole N-H ~3450
C-H Stretching Aromatic/Aliphatic ~3100-2900
C=O Stretching Pyrrolidine-2,5-dione ~1770, 1705 (Asymmetric/Symmetric)

Table 4: Predicted NMR Chemical Shifts

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H Indole ~11.0 - 12.0 -
C-H Aromatic (Indole) ~7.0 - 8.0 ~110 - 138
C-H Pyrrolidine (B122466) ~3.5 - 4.0 ~45 - 55
C=O Pyrrolidine - ~175 - 180

Molecular Modeling and Simulation Studies

While quantum calculations focus on the static properties of a single molecule, molecular modeling and simulation studies explore its dynamic behavior and conformational flexibility.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule, or conformers, that can be interconverted by rotation about single bonds. nih.gov For this compound, the key degree of freedom is the rotation around the single bond connecting the indole ring to the pyrrolidine-2,5-dione ring.

By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface can be generated. This surface, often referred to as a conformational energy landscape, reveals the energy minima corresponding to stable conformers and the energy barriers separating them. mdpi.comresearchgate.net Understanding this landscape is crucial for identifying the most populated and biologically relevant conformations of the molecule in different environments. nih.gov These studies help to rationalize how the molecule's shape influences its interactions with biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to explore the stability of a ligand within a protein's binding site and to understand its dynamic behavior in a simulated physiological environment. For derivatives of the pyrrolidine-2,5-dione and indole classes, MD simulations have been instrumental in assessing the stability of ligand-protein complexes over time.

In studies involving similar pyrrolidinone scaffolds, MD simulations are typically run for extended periods, such as 30 to 100 nanoseconds, to ensure the system reaches equilibrium. nih.govresearchgate.net A key metric for evaluating stability is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial docked positions. For example, studies on related pyrrolidine-2,3-dione (B1313883) derivatives targeting the Cdk5/p25 complex showed that the RMSD of the complex stabilized at an average value of approximately 2.15 Å, indicating the formation of a stable complex. nih.gov

Furthermore, MD simulations, often coupled with Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations, can elucidate the binding free energy, providing a more profound understanding of the complex's stability and the contributions of various energy components to the binding event. researchgate.net These simulations confirm that compounds can form stable complexes with their target proteins, which is a prerequisite for sustained biological activity. researchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential three-dimensional chemical features responsible for a molecule's biological activity. A pharmacophore model represents the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For classes of compounds including the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione scaffold, ligand-based pharmacophores are designed based on a set of known active molecules. nih.gov This model then serves as a 3D query to screen chemical databases for novel compounds that possess the same critical features, potentially leading to the discovery of new hits with similar or improved activity. nih.gov For instance, pharmacophore models have been successfully employed to identify novel pyrrolidine-2,3-dione derivatives as inhibitors of the Cdk5/p25 complex. nih.gov This approach is particularly valuable when the three-dimensional structure of the target protein is unknown, relying solely on the structural information of active ligands to guide the design process.

Molecular Docking Studies for Protein-Ligand Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound and its derivatives interact with protein targets at a molecular level.

Elucidation of Binding Modes and Key Interacting Residues

Docking studies have been crucial in elucidating the binding modes of indole and pyrrolidine-2,5-dione derivatives with various protein targets, including enzymes and receptors. These studies reveal the key amino acid residues that form critical interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov

For example, in studies of related pyrrolidine-2,5-dione derivatives as selective COX-2 inhibitors, docking simulations showed significant interactions with amino acid residues within the secondary pocket of the COX-2 enzyme, explaining their selectivity over COX-1. ebi.ac.uk Similarly, docking of indole-based compounds into the active site of the EGFRT790M mutant has identified interactions with key residues like Cys797, Leu718, Val726, and Met790. nih.gov The indole nucleus frequently participates in pi-pi stacking or hydrophobic interactions, while the carbonyl groups of the pyrrolidine-2,5-dione ring are often involved in hydrogen bonding.

Below is a table summarizing key interactions observed for related indole and pyrrolidine-dione scaffolds with various protein targets.

Compound ClassProtein TargetKey Interacting ResiduesInteraction Type
Pyrrolidine-2,5-dione derivativesCyclooxygenase-2 (COX-2)Residues in secondary pocketHydrophobic/Specific
Indole derivativesUDP-N-acetylmuramatel-alanine ligase (MurC)Not specifiedHydrogen bonds, Pi-stacking
5-chloro-indole-2-carboxylate derivativesEGFRT790MCys797, Leu718, Val726, Met790Not specified
Pyrazole derivativesNew Delhi metallo-β-lactamase (NDM1)LYS216, ILE203, LYS242Hydrogen bonds

Prediction of Binding Affinities and Scoring Functions

A primary output of molecular docking is a score that estimates the binding affinity between the ligand and the protein. Various scoring functions are used, and the results are often expressed as binding energy (e.g., in kcal/mol) or a unitless score. Lower binding energy values typically indicate a more favorable and stable interaction.

In silico studies of compounds structurally related to this compound have reported a range of binding affinities against different targets. For instance, novel pyrrolidin-2-one derivatives showed high docking scores (e.g., -18.59) against acetylcholinesterase, which were superior to the standard drug donepezil. researchgate.net Another study on an indole-based compound reported a minimum binding energy of -11.5 kcal/mol against its target enzyme. nih.gov These predicted affinities are crucial for prioritizing compounds for synthesis and biological testing.

The following table presents examples of predicted binding affinities for related compounds from various studies.

Compound ClassProtein TargetScoring Function/MetricPredicted Value
Pyrrolidine-2,3-dione derivativesCdk5/p25Goldscore> 67.67
Indole derivativeUDP-N-acetylmuramatel-alanine ligase (MurC)Binding Energy-11.5 kcal/mol
Pyrrolidin-2-one derivativeAcetylcholinesteraseDocking Score-18.59
Pyrazole derivativeNew Delhi metallo-β-lactamase (NDM1)Binding Affinity-7.1 kcal/mol

Docking Validation Methodologies

To ensure the reliability of molecular docking results, the protocol must be validated. A common validation method involves re-docking a co-crystallized ligand into the protein's binding site. A successful validation is achieved if the docking protocol can reproduce the experimentally observed binding pose with a low RMSD (typically < 2.0 Å).

When a crystal structure with a co-crystallized ligand is unavailable, validation often relies on the correlation between docking scores and experimentally determined biological activities (e.g., IC₅₀ values) for a series of known active and inactive compounds. A strong correlation provides confidence in the docking protocol's ability to predict binding modes and affinities for new, untested compounds. nih.gov For example, studies on pyrrole-2,5-dione derivatives as COX-2 inhibitors successfully used docking to provide theoretical support for the experimentally observed biological data, thereby validating the computational model. nih.gov

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic method used to build mathematical models that relate the chemical structure of compounds to their biological activity. These models are based on molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For indole and pyrrolidinone derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov These models generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. This information is invaluable for understanding the structure-activity relationship and designing new compounds with enhanced potency.

The predictive power of a QSAR model is assessed using statistical parameters. The squared correlation coefficient (R²) indicates the goodness of fit, while the leave-one-out cross-validated correlation coefficient (Q² or q²) measures the model's internal predictive ability. High values for both parameters are indicative of a robust and predictive model.

The table below shows validation parameters from 3D-QSAR studies on related compound series.

Study Compound ClassQSAR Modelq² / Q²R² / r²ncv
Pyrrolidin-2-one derivativesAtom-based 3D-QSAR0.87790.9639
Indole derivativesCoMFA0.6250.967
Indole derivativesCoMSIA0.5230.959

These validated QSAR models can then be used to predict the activity of newly designed compounds in silico, helping to prioritize the most promising candidates for chemical synthesis and further biological evaluation. researchgate.netnih.gov

Molecular Interaction Studies and Mechanistic Insights of 3 2 Methyl 1h Indol 3 Yl Pyrrolidine 2,5 Dione in Vitro and Theoretical

In Vitro Enzyme Inhibition and Activation Studies

No publicly available studies were identified that characterized the inhibitory or activational effects of 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione on the specified enzymes.

Target Enzyme Identification and Characterization

There is no available research identifying or characterizing the interaction of this compound with the following enzymes: MurA, Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), α-amylase, Glucosamine-6-phosphate synthase (GlcN6P), Dipeptidyl peptidase-IV (DPP-IV), N-acylethanolamine acid amidase (NAAA), or Fatty acid amide hydrolase (FAAH).

Determination of Inhibition Kinetics

In the absence of primary inhibition studies, kinetic parameters such as IC50, Ki, Vmax, and Km for this compound against the target enzymes have not been determined. Consequently, data on the reversibility of its potential inhibition is also unavailable.

Elucidation of Molecular Mechanisms of Enzyme Modulation

No mechanistic studies have been published that would elucidate the mode of enzyme modulation, such as active site binding or allosteric regulation, for this compound.

In Vitro Receptor Binding and Ligand Interaction Studies

No specific data from receptor binding assays for this compound were found in the reviewed literature.

Radioligand Binding Assays for Receptor Affinity Determination

There are no published reports on radioligand binding assays conducted to determine the affinity of this compound for Serotonin (B10506) Receptors (5-HT1A, 5-HT2, 5-HT3, 5-HT6, 5-HT7), Dopamine (B1211576) Receptors (D2, D3), Opiate Receptors, Sigma Sites, Adrenoceptors, or Histamine Receptors.

Competitive Binding Experiments and Ki Value Determination

As no primary binding assays have been reported, there are no available Ki values determined from competitive binding experiments for this compound against the specified receptor targets.

Biophysical Techniques for Molecular Recognition (e.g., Surface Plasmon Resonance (SPR))

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics and affinity of molecular interactions in real time. nih.govspringernature.com This method involves immobilizing one binding partner, typically the protein target (the ligand), onto a sensor chip. The other partner, in this case, this compound (the analyte), is then flowed over the surface. nih.gov The binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and measured in resonance units (RU). researchgate.net

The primary advantage of SPR is its capacity to provide detailed kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd). From these values, the equilibrium dissociation constant (KD), a measure of binding affinity, can be precisely calculated (KD = kd/ka). SPR can effectively detect both strong (nanomolar) and weak (millimolar) interactions, making it highly suitable for initial screening and lead optimization in drug discovery. nih.govnih.gov For a compound like this compound, SPR would be instrumental in quantifying its binding affinity to a specific protein target, validating hits from primary screens, and providing a quantitative basis for structure-activity relationship studies. nih.gov

Protein-Ligand Interaction Characterization

Spectroscopic Analysis of Ligand-Induced Conformational Changes in Proteins (e.g., Fluorescence Quenching, Circular Dichroism)

Fluorescence Quenching: This technique is widely used to study the binding of small molecules to proteins. It relies on the intrinsic fluorescence of tryptophan and tyrosine residues within the protein. When a ligand, such as this compound, binds near one of these fluorescent residues, it can cause a decrease, or "quenching," of the fluorescence intensity. nih.gov This quenching can occur through static or dynamic mechanisms. Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher (the ligand), while dynamic quenching results from transient collisional encounters. nih.gov By analyzing the quenching data using the Stern-Volmer equation, one can determine binding constants (Ka), the number of binding sites, and gain insights into the binding mechanism. nih.govresearchgate.net

Circular Dichroism (CD): CD spectroscopy is an effective method for monitoring conformational changes in proteins upon ligand binding. nih.gov The far-UV region (190-250 nm) of a CD spectrum provides information about the protein's secondary structure content (α-helix, β-sheet, random coil). The near-UV region (250-350 nm) is sensitive to the tertiary structure, reflecting the environment of aromatic amino acid side chains. nih.gov If the binding of this compound to a target protein induces a conformational shift, this would be observable as a change in the CD spectrum. Such changes are directly proportional to the amount of protein-ligand complex formed and can be used to estimate binding constants. nih.gov

Nuclear Magnetic Resonance (NMR) Titration for Binding Site Mapping (e.g., Protein NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for identifying the binding site of a ligand on a protein at atomic resolution. nih.gov The most common approach is chemical shift perturbation (CSP) mapping, often using 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments. nih.govduke.edu In this method, the protein is isotopically labeled with ¹⁵N, and an HSQC spectrum is recorded, which shows a peak for each backbone amide proton.

Upon the addition of a ligand like this compound, the chemical environment of amino acid residues at the binding site is altered, causing their corresponding peaks in the HSQC spectrum to shift. duke.edunih.gov By monitoring these chemical shift perturbations as the ligand is titrated into the protein sample, the specific amino acids involved in the interaction can be identified, effectively mapping the binding interface. nih.govresearchgate.net This technique can also be used to determine the dissociation constant (Kd) of the protein-ligand complex. duke.eduresearchgate.net

Mass Spectrometry for Stoichiometry and Complex Formation

Native mass spectrometry (MS), particularly using soft ionization techniques like electrospray ionization (ESI), allows for the study of intact non-covalent protein-ligand complexes. core.ac.uknih.gov By maintaining the native structure of the protein and its interaction with the ligand during the transfer from solution to the gas phase, the mass of the entire complex can be measured with high accuracy. nih.govilabsolutions.com

This technique provides an unambiguous determination of the binding stoichiometry. nih.gov For example, by comparing the mass spectrum of the protein alone with the spectrum of the protein incubated with this compound, the formation of a 1:1, 1:2, or other stoichiometric complex can be directly observed as a distinct peak with a corresponding mass shift. nih.govmanchester.ac.uk This method is highly sensitive, requires minimal sample, and is a crucial tool for validating protein-ligand interactions and determining the precise composition of the resulting complex. core.ac.uk

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Correlation of Structural Modifications with In Vitro Enzyme Inhibition Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For the 3-(indol-3-yl)pyrrolidine-2,5-dione scaffold, SAR studies have elucidated key determinants for potent enzyme and receptor inhibition.

Investigations into derivatives of this class have shown that modifications at several positions on both the indole (B1671886) and pyrrolidine-2,5-dione rings significantly impact inhibitory potency against various targets, including aromatase, 17α-hydroxylase/17,20-lyase, cyclooxygenase (COX) enzymes, and the serotonin transporter (SERT). nih.govuj.edu.plebi.ac.uk

Key findings from SAR studies on related compounds include:

Substituents on the Pyrrolidine (B122466) Nitrogen (N1): The nature of the substituent at the N1 position of the pyrrolidine-2,5-dione ring is crucial for activity. For instance, in a series of aromatase inhibitors, replacing the N1 substituent with bulky alkyl or cycloalkyl groups, such as cyclohexyl or octyl, resulted in potent inhibition, with IC₅₀ values comparable to the reference drug Aminoglutethimide. nih.gov

Substituents on the Indole Ring: Modifications to the indole moiety also play a significant role. In a series of dual 5-HT₁A receptor and SERT ligands, the introduction of a methoxy (B1213986) group at the C5 position of the indole ring was found to be a key modification for increasing affinity. uj.edu.pl

Linker and Terminal Groups: The length and composition of linkers connecting the core scaffold to other moieties are critical. Studies on indole- and pyrrole-derived cannabinoids demonstrated that the length of a carbon side chain was directly related to receptor affinity and potency, with chains of 4 to 6 carbons showing optimal activity. researchgate.netnih.gov Shorter chains resulted in inactive compounds. nih.gov

Core Scaffold Modifications: Even changes to the core heterocycles can have profound effects. For example, comparing indole- and pyrrole-derived cannabinoids, the pyrrole (B145914) derivatives were consistently less potent than their indole counterparts. researchgate.net

These findings underscore the importance of systematic structural modification in optimizing the inhibitory potency of the 3-(indol-3-yl)pyrrolidine-2,5-dione scaffold. The data gathered from these studies are essential for the rational design of new, more potent, and selective inhibitors. nih.govsemanticscholar.org

Table 1: Selected Structure-Activity Relationship Data for 3-(Indolyl)pyrrolidine-2,5-dione Derivatives and Related Compounds

Compound/SeriesTargetKey Structural ModificationObserved In Vitro Activity (IC₅₀/Kᵢ)Reference
1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dioneAromatase (AR)N1-cyclohexyl groupIC₅₀ = 23.8 µM nih.gov
1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dioneAromatase (AR)N1-octyl groupIC₅₀ = 24.6 µM nih.gov
1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dioneP450(17) alphaN1-cyclohexyl groupIC₅₀ = 18.5 µM nih.gov
3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (Compound 4f)Serotonin Transporter (SERT)5-methoxy on indole ring of pyrrolidinedione moietyKᵢ = 2.8 nM uj.edu.pl
Hydroxybenzylidenyl pyrrolidine-2,5-dione (Compound 3f/HMP)Mushroom TyrosinaseHydroxybenzylidenyl group at C3IC₅₀ = 2.23 µM rsc.org
N-substituted pyrrolidine-2,5-dione (Compound 13e)Cyclooxygenase-2 (COX-2)Aryl carbonyl derivativeIC₅₀ = 0.98 µM ebi.ac.uk

Analysis of Functional Group Contributions to Receptor Binding Affinity

While direct studies on the receptor binding affinity of this compound are not extensively documented, research on the broader class of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives provides significant insights into how different functional groups contribute to their interaction with various receptors. These studies highlight the importance of the core scaffold and the influence of substituents on both the indole and pyrrolidine-2,5-dione rings in determining binding affinity and selectivity.

The 3-(1H-indol-3-yl)pyrrolidine-2,5-dione scaffold has been identified as a key pharmacophore for interacting with several biological targets, including serotonin and dopamine receptors. Research has shown that this core structure is crucial for binding to the D2 dopamine receptor. nih.gov Modifications to this core, through the addition of various substituents, have been explored to modulate binding affinity and selectivity.

For instance, the introduction of a 1,2,3,6-tetrahydropyridine (B147620) moiety to the pyrrolidine-2,5-dione structure has been found to significantly enhance the affinity for both the serotonin 1A (5-HT1A) receptor and the serotonin transporter (SERT). uj.edu.pl Further studies have indicated that the length of the linker between the pyrrolidine-2,5-dione core and other parts of the molecule can also play a crucial role, with a three-methylene linker being favorable for SERT binding. nih.gov

Substitutions on the phenylpiperazine moiety of related derivatives have been shown to influence the binding affinity for the 5-HT1A receptor. nih.gov For example, a derivative with a specific substitution pattern on this moiety exhibited a very high affinity for the 5-HT1A receptor. nih.gov The following table summarizes the binding affinities of several 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives to various receptors, illustrating the impact of different functional groups.

CompoundModificationTarget ReceptorBinding Affinity (Ki, nM)
Derivative 15-methoxy substitution on indole5-HT1A10.0 uj.edu.pl
Derivative 15-methoxy substitution on indoleSERT2.8 uj.edu.pl
Derivative 2Phenylpiperazine moiety with specific substitution5-HT1A0.4 nih.gov
Derivative 3Phenylpiperazine moiety with different substitution5-HT1A1.3 nih.gov
Derivative 3Phenylpiperazine moiety with different substitutionD2182 nih.gov
Derivative 3Phenylpiperazine moiety with different substitutionSERT64 nih.gov

Impact of Stereochemistry on Molecular Interactions

The stereochemistry of molecules is a critical determinant of their interaction with biological targets, which are themselves chiral. In the context of indole-based compounds, including those related to this compound, stereoisomerism significantly influences their pharmacological activity.

A notable issue in the development of early spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one based inhibitors of the MDM2-p53 interaction was epimerization. nih.gov This chemical instability can lead to a loss of activity or unpredictable pharmacological behavior. To address this, a scaffold modification to a spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one was designed, which proved to be chemically stable and not prone to epimerization. nih.gov This highlights the profound impact of the spatial arrangement of atoms on the stability and, consequently, the biological function of these molecules.

In Vitro Cellular Target Engagement Studies

While direct cellular target engagement studies for this compound are limited, research on structurally similar spiro-indoline and spiro-oxindole compounds provides valuable insights into potential molecular pathways that could be modulated by this class of molecules. A significant area of investigation for these related compounds has been their ability to inhibit the protein-protein interaction between MDM2 and the tumor suppressor protein p53.

The MDM2-p53 interaction is a critical regulatory pathway in cell cycle control and apoptosis, and its disruption is a key strategy in cancer therapy. Several studies have focused on developing indole-based compounds as inhibitors of this interaction.

Spiro-oxindole derivatives, which share the indole core with this compound, have been designed as potent MDM2-p53 inhibitors. nih.govresearchgate.net These compounds are optimized to bind to the p53-binding pocket of MDM2, thereby preventing MDM2 from targeting p53 for degradation. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest or apoptosis in cancer cells.

In vitro studies on spiro-indoline-based compounds have demonstrated their ability to inhibit the p53-MDM2 interaction in cancer cell lines. ekb.eg For example, certain compounds in this class were shown to increase the cellular levels of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. ekb.eg This provides direct evidence of their engagement with the MDM2-p53 pathway at a cellular level. The following table presents data on the activity of a related spiro-indoline compound in a cellular assay.

CompoundAssayCell LineActivity
Spiro-indoline derivativep53-MDM2 Interaction InhibitionMCF7IC50 = 3.05 µM ekb.eg
Spiro-indoline derivativep53 protein level increaseMOLT43.86-fold increase ekb.eg
Spiro-indoline derivativep21 protein level increaseMOLT41.78-fold increase ekb.eg

These findings on structurally related compounds suggest that this compound could potentially engage with similar cellular pathways, although direct experimental evidence is required to confirm this.

Future Research Directions and Emerging Methodologies for the 3 2 Methyl 1h Indol 3 Yl Pyrrolidine 2,5 Dione Chemical Class

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of complex heterocyclic compounds is continually evolving, with a strong emphasis on improving efficiency, reducing environmental impact, and enhancing safety and scalability. For the indole-pyrrolidinedione scaffold, future advancements will likely center on the adoption of green chemistry principles and the implementation of continuous manufacturing technologies.

Green Chemistry Approaches to Indole-Pyrrolidinedione Synthesis

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. For the synthesis of indole-pyrrolidinedione derivatives, this involves moving away from traditional methods that may rely on harsh conditions or toxic solvents. semanticscholar.orgrug.nl Recent research highlights sustainable, multicomponent reactions for creating the indole (B1671886) core under mild conditions, using benign solvents like ethanol (B145695) and avoiding metal catalysts. semanticscholar.orgrsc.orgresearchgate.net

Key green approaches applicable to this chemical class include:

Use of Greener Solvents: Replacing conventional organic solvents with environmentally benign alternatives such as water, ethanol, or alcohol-water mixtures can significantly reduce environmental impact. nih.gov These solvents are not only less toxic but can also accelerate reaction rates and simplify purification. nih.gov

Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for catalysts, particularly those based on heavy metals, is a core goal. One-pot, three-component domino reactions have been successfully employed for the synthesis of related pyrrolidine-fused spirooxindoles in an ethanol-water medium at room temperature. nih.gov

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom Economy: Designing synthetic pathways, such as multicomponent reactions (MCRs), that maximize the incorporation of all starting materials into the final product, thus minimizing waste. rsc.orgnih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches
ParameterTraditional SynthesisGreen Chemistry Approach
SolventsOften chlorinated hydrocarbons or other toxic organic solventsWater, ethanol, or benign solvent mixtures nih.gov
CatalystsMay require heavy metal or hazardous acid/base catalystsCatalyst-free conditions or use of biocatalysts nih.govresearchgate.net
Reaction ConditionsOften harsh, requiring high temperatures and pressuresMild conditions, including room temperature operation semanticscholar.orgnih.gov
Waste GenerationHigher, due to lower atom economy and use of stoichiometric reagentsMinimized through high atom economy and catalytic processes rsc.org
Energy ConsumptionHigh, due to prolonged heatingLower, with methods like microwave-assisted synthesis researchgate.net

Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. mdpi.comnih.gov This technology is changing the paradigm of modern synthesis and is particularly well-suited for the production of pharmaceutical ingredients, including indole derivatives. mdpi.comnih.govacs.org

Benefits of applying flow chemistry to the synthesis of the 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione class include:

Enhanced Safety: Continuous flow reactors handle only small volumes of material at any given time, which minimizes the risks associated with highly reactive intermediates or exothermic reactions. acs.orgd-nb.info This is particularly relevant for certain heterocyclic syntheses. researchgate.netresearchgate.net

Precise Reaction Control: Microreactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better selectivity, and improved product consistency. mdpi.com

Scalability: Scaling up production in a flow system is achieved by extending the operation time or by running multiple reactors in parallel, which is often simpler and more reliable than transitioning a batch process to a larger vessel. mdpi.com

Integration and Automation: Flow systems can be readily integrated with other technologies for in-line purification and analysis, enabling fully automated processes from starting materials to the final active pharmaceutical ingredient (API). acs.org

The Fischer indole synthesis, a classic method for creating the indole ring, has been successfully adapted to continuous flow conditions, achieving high yields with significantly reduced reaction times. mdpi.comuc.pt Similarly, the synthesis of pyrrolidine (B122466) precursors has been demonstrated in microreactor systems, highlighting the potential for this technology to streamline the entire synthetic sequence for indole-pyrrolidinedione compounds. nih.govrsc.org

Advanced Structural Biology Techniques for High-Resolution Complex Elucidation

Understanding precisely how a compound like this compound interacts with its biological target is fundamental to drug discovery. While X-ray crystallography has been the primary tool, emerging techniques like cryo-electron microscopy and neutron diffraction offer complementary and often unique insights into protein-ligand complexes.

Cryo-Electron Microscopy (Cryo-EM) for Protein-Ligand Complexes

Cryo-EM has undergone a "resolution revolution," transforming it into a powerful tool for determining the structures of biological macromolecules at near-atomic resolution. researchgate.netnih.gov Unlike X-ray crystallography, cryo-EM does not require crystallization, a major bottleneck for many large or flexible protein targets. nih.govdelmic.com This makes it particularly valuable for studying complex systems. azooptics.com

For the this compound class, cryo-EM can:

Elucidate Binding to Large Targets: Determine the structure of the compound bound to large, dynamic, or membrane-associated proteins that are difficult to crystallize. frontiersin.org

Visualize Conformational Changes: Capture multiple conformational states of a target protein from a single sample, revealing how ligand binding induces structural changes. azooptics.comnih.gov

Guide Structure-Based Drug Design: Provide high-resolution maps of the binding pocket, showing detailed interactions between the ligand and the protein, which is crucial for designing more potent and selective analogs. nih.govfrontiersin.org

Recent advancements have demonstrated that cryo-EM can successfully determine the structures of even small protein-ligand complexes, pushing the boundaries of the technique's applicability in drug discovery. researchgate.net

Neutron Diffraction for Hydrogen Atom Localization in Binding Sites

While X-ray crystallography and cryo-EM excel at mapping the positions of heavier atoms (carbon, oxygen, nitrogen), they struggle to directly visualize hydrogen atoms. stfc.ac.uk Neutron diffraction, or neutron crystallography, overcomes this limitation because neutrons scatter from atomic nuclei, making hydrogen and its isotope deuterium (B1214612) readily visible. stfc.ac.ukamericanlaboratory.com This technique is uniquely capable of providing precise information on hydrogen bonding networks, protonation states of amino acids and ligands, and the roles of water molecules in the binding site. nih.govnih.govunibo.it

The application of neutron diffraction to complexes involving this compound could:

Unambiguously Define Hydrogen Bonds: Directly observe the hydrogen bonds between the compound and its protein target, providing critical details for understanding binding affinity and specificity. americanlaboratory.comnih.gov

Determine Protonation States: Reveal the charge state of both the ligand and the active site residues, which is a crucial determinant of electrostatic interactions. nih.govmdpi.com

Map Water Networks: Characterize the precise location and orientation of water molecules in the binding pocket, elucidating their role in mediating protein-ligand interactions. nih.govunibo.it

This detailed structural information is invaluable for computational modeling and rational drug design, allowing for the fine-tuning of molecules to optimize interactions. nih.govcea.fr

Table 2: Comparison of Advanced Structural Biology Techniques
TechniquePrimary StrengthApplication in Ligand BindingLimitation
Cryo-Electron Microscopy (Cryo-EM)Analysis of large, flexible, or non-crystalline complexes nih.govDetermining binding modes in complex systems and observing conformational changes azooptics.comnih.govResolution can be a challenge for very small proteins researchgate.net
Neutron DiffractionDirect visualization of hydrogen atoms stfc.ac.uknih.govPrecisely mapping hydrogen bonds, protonation states, and water networks nih.govnih.govRequires large, high-quality crystals and access to a neutron source stfc.ac.uk

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

For the this compound chemical class, AI and ML can be applied in several key areas:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data to predict the biological activity of new, unsynthesized analogs. irjmets.com Modern ML algorithms, such as random forests and neural networks, can build highly accurate predictive models. fluxinsights.co.uknih.gov

De Novo Design: Generative AI models can design entirely new molecules based on a desired property profile. nih.govacs.org These models can explore a vast chemical space to propose novel indole-pyrrolidinedione derivatives that are optimized for potency, selectivity, and favorable pharmacokinetic properties.

Synthesis Planning: AI tools are being developed to assist chemists by predicting viable synthetic routes for target molecules, potentially accelerating the synthesis of novel compounds identified through computational design. digitellinc.com

Virtual Screening: ML models can rapidly screen massive virtual libraries of compounds to identify those most likely to be active against a specific target, prioritizing experimental efforts. fluxinsights.co.uk

By integrating these AI/ML approaches, researchers can more efficiently explore the chemical space around the this compound scaffold, reducing the time and cost associated with discovering new lead compounds. irjmets.comelifesciences.org

Table 3: Applications of AI/ML in Compound Design
AI/ML ApplicationFunctionImpact on Research
Predictive ModelingPredicts bioactivity and other properties of virtual compounds nih.govnih.govPrioritizes synthesis of the most promising molecules
Generative DesignCreates novel molecular structures with desired properties nih.govacs.orgExpands access to new chemical matter and innovative scaffolds
Synthesis PredictionSuggests efficient and novel synthetic pathways digitellinc.comReduces the time required for chemical synthesis and optimization
Virtual High-Throughput ScreeningFilters large compound libraries to find potential hits fluxinsights.co.ukIncreases the efficiency of hit identification

De Novo Design of Novel Analogs based on Predicted Molecular Interactions

De novo design represents a powerful strategy for inventing novel molecules from the ground up, tailored to fit the specific binding site of a biological target. For the this compound class, this approach begins with the core scaffold and computationally "grows" new analogs atom-by-atom or fragment-by-fragment. By leveraging the power of structure-based drug design, researchers can predict how modifications to the parent structure will influence its interactions with a target protein.

Computational frameworks, such as Rosetta, can be utilized for large-scale backbone sampling and side-chain composition to design molecules that bind to a specific protein surface. nih.gov This process is guided by scoring functions that estimate the binding free energy, allowing for the prioritization of synthetically accessible compounds with the highest predicted affinity and specificity. The design process typically involves an iterative cycle of computational design, chemical synthesis, and experimental validation to refine the molecular models and improve the predictive accuracy.

Table 1: Conceptual Framework for De Novo Design

Step Methodology Objective
1. Target Identification Structural Biology (X-ray, cryo-EM) Obtain a high-resolution 3D structure of the biological target.
2. Binding Site Analysis Computational pocket detection Identify key amino acid residues and interaction points (H-bond donors/acceptors, hydrophobic pockets).
3. Fragment Placement Fragment-based design algorithms Position small chemical fragments within the binding site that form favorable interactions.
4. Molecule Growth/Linking De novo design software Grow or link fragments to generate novel, complete molecules based on the this compound scaffold.
5. Scoring and Ranking Energy-based scoring functions Predict the binding affinity of the designed analogs and rank them for synthesis.

Predictive Modeling of Binding Affinities and Selectivity

Predictive modeling is crucial for rapidly screening large virtual libraries of compounds and prioritizing those with the highest potential for success. For analogs of this compound, various computational techniques can be employed to forecast their binding affinity and selectivity for a given target.

Machine learning and deep learning models have shown great promise in this area. nih.gov By training these models on large datasets of known ligand-protein interactions, such as BindingDB, they can learn complex patterns and predict the binding affinities of new molecules with increasing accuracy. nih.gov Methods like Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models that correlate the physicochemical properties of molecules with their biological activities. nih.gov These models help in understanding which molecular features are critical for binding and selectivity, thereby guiding the design of more potent and specific compounds. nih.gov

Table 2: Comparison of Predictive Modeling Techniques

Model Type Input Data Principle Application for Selectivity
Molecular Docking 3D structures of ligand and protein Simulates the binding pose and estimates binding energy based on force fields. Docking against a panel of on-target and off-target proteins to predict preferential binding.
QSAR 2D/3D molecular descriptors and biological activity data Creates a statistical model correlating molecular structure with activity. Developing separate QSAR models for different targets to predict selectivity ratios.
Machine Learning Large datasets of chemical structures and binding affinities Learns complex, non-linear relationships between molecular features and affinity. nih.gov Training models on data from multiple targets to predict a compound's entire selectivity profile.

| Meta-modeling | Predictions from multiple individual models | Integrates diverse models (e.g., docking and deep learning) to improve prediction accuracy and reduce bias. nih.gov | Combining predictions for various targets to achieve a more robust selectivity forecast. |

Exploration of Underexplored Molecular Targets and Biochemical Pathways

A key avenue for future research is to expand the therapeutic applications of the this compound chemical class by identifying novel molecular targets and biochemical pathways. The structurally related 3-(1H-indol-3-yl)pyrrolidine-2,5-dione scaffold has been investigated for activity at serotonin (B10506) receptors and transporters, highlighting the potential for this chemical class to interact with a range of biological systems. uj.edu.pl

Target identification can be approached through several methodologies. Computational tools like SwissTargetPrediction can forecast potential protein targets based on the structural similarity of a query molecule to known ligands. mdpi.com Experimental approaches such as chemoproteomics can identify the direct protein binding partners of a compound from a complex cellular lysate. Furthermore, phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can uncover unexpected biological activities and lead to the identification of novel targets and pathways.

Methodological Innovations in In Vitro Assay Development for Mechanistic Characterization

Understanding the precise mechanism of action is fundamental to drug development. For the this compound class, future research will benefit from innovations in in vitro assay technology that provide deeper mechanistic insights. While traditional binding assays confirm interaction with a target, more advanced methods are needed to characterize the functional consequences of this binding.

The development of high-content imaging and cell-based reporter assays allows for the real-time monitoring of downstream cellular events, such as changes in protein phosphorylation, gene expression, or ion channel activity. Biophysical techniques, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), provide detailed kinetic and thermodynamic data on the ligand-target interaction, offering a more complete picture than simple affinity measurements. The use of multi-parametric assays, which measure several biological endpoints simultaneously, can help to elucidate a compound's effects on complex signaling networks. nih.govebi.ac.uk

Expansion of Bioisosteric and Scaffold-Hopping Strategies for Chemical Space Exploration

To optimize lead compounds and discover novel intellectual property, medicinal chemists frequently employ bioisosteric replacement and scaffold hopping. These strategies are central to exploring new chemical space while retaining desired biological activity. spirochem.comnih.gov

Bioisosteric replacement involves substituting a functional group within the this compound structure with another group that has similar steric and electronic properties. spirochem.com This can be used to improve metabolic stability, enhance potency, or alter pharmacokinetic properties. For example, the indole moiety, a common pharmacophore, could be replaced with bioisosteres like azaindole or benzofuran (B130515) to modulate its properties. researchgate.netnih.gov

Scaffold hopping is a more profound structural modification where the core molecular framework is replaced with a topologically different scaffold that maintains a similar 3D arrangement of key binding features. bhsai.org This strategy is invaluable for escaping existing patent space and discovering compounds with entirely new physicochemical profiles. nih.govchemrxiv.org For the title compound class, one might replace the pyrrolidine-2,5-dione core with other five- or six-membered heterocyclic systems to identify novel chemotypes with similar or improved biological function.

Table 3: Examples of Bioisosteric and Scaffold-Hopping Replacements

Original Moiety Strategy Potential Replacement(s) Rationale
Indole Bioisosteric Replacement Azaindole, Benzofuran, Benzothiophene Modify hydrogen bonding capacity, lipophilicity, and metabolic stability. researchgate.net
Pyrrolidine-2,5-dione Bioisosteric Replacement Hydantoin, Thiazolidinedione Alter hydrogen bonding pattern and solubility.
Indole Scaffold Hopping Quinoline, Naphthyridine Explore different aromatic systems while maintaining key interaction points.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione, and what key intermediates should be prioritized?

  • Methodology : The synthesis of pyrrolidine-2,5-dione derivatives typically involves cyclization reactions or coupling between indole precursors and maleic anhydride derivatives. For example, analogous compounds like 3-(indol-3-yl)maleimides are synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling to attach the indole moiety to the dione ring . Key intermediates include 2-methylindole derivatives and protected pyrrolidine intermediates. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using 1H^1H-NMR (to confirm regioselectivity) are critical steps.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • 1H^1H-NMR : Look for characteristic indole NH signals (~10–12 ppm) and pyrrolidine-dione carbonyl protons (lack of exchangeable protons confirms lactam formation). Methyl groups on the indole ring appear as singlets (~2.5 ppm) .
  • 13C^{13}C-NMR : Peaks at ~170–175 ppm confirm the presence of the dione carbonyl groups.
  • HRMS : Exact mass analysis ensures molecular formula consistency (e.g., [M+H]+ calculated for C13H12N2O2C_{13}H_{12}N_2O_2: 241.0972).
  • X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry, as seen in structurally related pyrrolidine-dione derivatives .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity or biological targets of this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic attack on the dione ring or indole’s electrophilic substitution sites. The ICReDD framework combines reaction path searches with experimental validation to optimize conditions (e.g., solvent effects, catalyst selection) .
  • Molecular Docking : Screen against protein databases (e.g., kinase targets) to predict binding affinities. The indole and dione moieties may interact with ATP-binding pockets or allosteric sites, as observed in maleimide-based kinase inhibitors .

Q. How should contradictory data regarding the compound's biological activity be addressed in preclinical studies?

  • Methodology :

  • Orthogonal Assays : Validate activity using multiple assays (e.g., enzymatic inhibition, cell viability, and Western blotting) to rule out assay-specific artifacts. For example, fluorophenyl-pyrrolidine-dione analogs showed variability in cytotoxicity depending on cell line selection .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl group on indole, dione ring substituents) to isolate contributions to activity. Compare results with structurally related compounds like 3-phenyl-pyrrolidine-2,5-dione derivatives .
  • Meta-Analysis : Review literature for confounding variables (e.g., solvent polarity, incubation time) and replicate experiments under standardized conditions .

Q. What strategies are recommended for optimizing the solubility and bioavailability of this compound in pharmacological studies?

  • Methodology :

  • Salt Formation : Introduce counterions (e.g., hydrochloride) to improve aqueous solubility.
  • Prodrug Design : Modify the dione ring into a hydrolyzable ester or amide to enhance membrane permeability.
  • Co-Crystallization : Explore co-crystals with cyclodextrins or carboxylic acids, as demonstrated for similar lipophilic heterocycles .

Experimental Design and Data Analysis

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in cellular models?

  • Methodology :

  • Kinetic Studies : Measure time-dependent changes in target protein phosphorylation (e.g., via phospho-specific antibodies) to distinguish direct inhibition from downstream effects.
  • CRISPR/Cas9 Knockout Models : Validate target specificity by comparing responses in wild-type vs. gene-edited cell lines.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm direct interactions with putative targets .

Q. What analytical techniques are critical for detecting degradation products or impurities in synthesized batches of this compound?

  • Methodology :

  • HPLC-MS : Monitor purity using reverse-phase C18 columns and gradient elution. Degradation products (e.g., hydrolyzed dione rings) can be identified via fragmentation patterns .
  • Stability Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH) and track changes using 1H^1H-NMR to detect hydrolytic ring-opening.

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3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.